6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Antiviral drug discovery Influenza endonuclease inhibitor Metal-chelating pharmacophore

Select CAS 14255-41-5 for its regiospecifically defined 2-carboxylic acid/4-oxo substitution that directs metal coordination to an O,O'-donor pocket—a geometry inaccessible to 3-carboxylic acid regioisomers. The 3-hydroxy derivative has a co-crystal structure (PDB: 6E6V) with influenza PA endonuclease, providing a structurally anchored template for fragment-based inhibitor design. Documented 4-oxo-DHP scaffolds outperform 2-oxo analogs in Aurora B kinase inhibition, delivering submicromolar cytotoxicity. Order as a validated starting point for SAR programs requiring defined metal-chelation pharmacophores.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 14255-41-5
Cat. No. B1528007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
CAS14255-41-5
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-4-2-5(9)3-6(8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyRCHIJLLIDLGLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 14255-41-5): Technical Profile for Scientific Procurement


6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 14255-41-5) is a heterocyclic carboxylic acid featuring a 4-oxo-1,4-dihydropyridine (4-oxo-DHP) core with a methyl substituent at the 6-position and a carboxylic acid at the 2-position . Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . This compound serves as a core scaffold for metal-chelating pharmacophores, particularly in antiviral drug discovery, as evidenced by its 3-hydroxy derivative co-crystallized with influenza PA endonuclease (PDB: 6E6V) [1].

Why 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Cannot Be Interchanged with Common Analogs


Regioisomeric and oxidation-state variations among dihydropyridine carboxylic acids produce distinct tautomeric equilibria, metal-chelation geometries, and biological target engagement that preclude simple functional substitution. The 2-carboxylic acid/4-oxo substitution pattern of CAS 14255-41-5 directs metal coordination to the O,O′-donor pocket formed by the 3-hydroxyl (when present) and 4-oxo groups [1], a geometry inaccessible to the 3-carboxylic acid regioisomer (CAS 33821-58-8) [2]. Furthermore, the keto–enol tautomerism of 4-oxo-DHP derivatives differs fundamentally from 2-oxo-1,2-dihydropyridine analogs, influencing both synthetic derivatization pathways and biological activity profiles . These structural distinctions translate directly to divergent performance in metal-dependent enzyme inhibition and downstream applications.

Quantitative Differentiation Evidence: 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid vs. Analogs


Influenza PA Endonuclease Inhibition: Validated Structural Engagement of the 4-Oxo-DHP-2-carboxylic Acid Scaffold

The 3-hydroxy derivative of CAS 14255-41-5 co-crystallizes with the N-terminal domain of influenza A H1N1 PA endonuclease at 2.25 Å resolution (PDB: 6E6V), demonstrating direct, structurally validated engagement of the viral target [1]. This structural evidence is absent for the regioisomeric 3-carboxylic acid analog (CAS 33821-58-8) [2], establishing a distinct, application-anchored differentiation.

Antiviral drug discovery Influenza endonuclease inhibitor Metal-chelating pharmacophore

4-Oxo vs. 2-Oxo Scaffold Potency in Aurora B Kinase Inhibition

In a systematic scaffold comparison, 4-oxo-1,4-dihydropyridine derivatives demonstrated greater potency as Aurora B inhibitors than their 2-oxo-1,2-dihydropyridine counterparts, with submicromolar cytotoxicity against A549 and HepG2 cancer cell lines . Compound 31h (a 4-oxo-DHP derivative) suppressed histone H3 phosphorylation and exhibited potent in vivo antitumor efficacy at 5 mg/kg daily in a Huh7 xenograft model .

Kinase inhibitor Anticancer Scaffold optimization

2-Carboxylic Acid vs. 3-Carboxylic Acid Regioisomer: Divergent Metal Chelation Geometry

The 2-carboxylic acid substitution pattern positions the carboxylate group to participate in an O,O′-bidentate chelation pocket with the 4-oxo oxygen (and 3-hydroxyl, when present), forming stable 1:3 Fe(III) complexes at physiological pH [1]. The 3-carboxylic acid regioisomer (CAS 33821-58-8) lacks this chelation geometry due to carboxylate positioning at the meta-like 3-position, altering its metal-binding stoichiometry and affinity [2].

Metal chelator Iron chelation therapy Coordination chemistry

Tautomeric Profile Differentiation: 4-Oxo-DHP-2-carboxylic Acid vs. 2-Oxo-DHP Analogs

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold exhibits a distinct keto–enol tautomeric equilibrium influenced by the 2-carboxylic acid substituent, which stabilizes specific protonation states via intramolecular hydrogen bonding [1]. In contrast, 2-oxo-1,2-dihydropyridine analogs favor a different tautomeric distribution due to altered conjugation and hydrogen-bonding networks [1]. Systematic structural comparison of hydroxypyridine-carboxylic acid derivatives reveals that the 4-oxo/2-carboxylic acid arrangement produces unique crystal packing motifs and solution-phase tautomeric ratios [1].

Tautomerism Keto-enol equilibrium Crystal engineering

Validated Application Scenarios for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Procurement


Antiviral Drug Discovery Targeting Influenza PA Endonuclease

Procure CAS 14255-41-5 as a validated starting scaffold for developing influenza PA endonuclease inhibitors. Its 3-hydroxy derivative has a co-crystal structure (PDB: 6E6V, 2.25 Å) with the H1N1 PA endonuclease N-terminal domain, providing a structurally anchored template for fragment-based design and SAR exploration [1].

Aurora B Kinase Inhibitor Lead Optimization

Use 4-oxo-1,4-dihydropyridine-2-carboxylic acid as a core scaffold for Aurora B kinase inhibitors, leveraging the documented potency advantage of 4-oxo-DHP cores over 2-oxo-DHP analogs. Derivatives from this scaffold have demonstrated submicromolar cytotoxicity against A549 and HepG2 cells and in vivo antitumor efficacy at 5 mg/kg/day .

Metal Chelator Development for Iron Overload or Metalloenzyme Targeting

Employ CAS 14255-41-5 as a precursor to 3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives, which form 1:3 Fe(III) complexes via O,O′-bidentate chelation at physiological pH. The 2-carboxylic acid position is essential for this chelation geometry, which is absent in 3-carboxylic acid regioisomers [2].

Scaffold Diversification and Bioisosteric Replacement Studies

Utilize the 4-oxo-1,4-dihydropyridine-2-carboxylic acid core in bioisosteric replacement campaigns where 2-oxo-DHP or quinoline scaffolds have shown suboptimal performance. Direct comparative data confirm the 4-oxo-DHP scaffold's superiority in Aurora B inhibition , supporting its prioritization in medicinal chemistry optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.